Home > Products > Building Blocks P2148 > Cis-3-fluoro-4-methylpiperidin-4-ol
Cis-3-fluoro-4-methylpiperidin-4-ol - 1612176-91-6

Cis-3-fluoro-4-methylpiperidin-4-ol

Catalog Number: EVT-1748995
CAS Number: 1612176-91-6
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Boc 3-Fluoro-dihydrotetrahydroquinolin-4-ones

  • Compound Description: These compounds serve as starting materials in a study focusing on the synthesis of enantioenriched cis-fluoro alcohols. The research highlights the use of a ruthenium complex for asymmetric transfer hydrogenation and dynamic kinetic resolution. []

cis-3-Fluoro-dihydroquinolin-4-ols Derivatives

  • Compound Description: These derivatives represent the target compounds in a study investigating an efficient method for synthesizing enantioenriched cis-fluoro alcohols. The research employs a ruthenium-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution strategy. []
  • Relevance: These compounds are closely related to Cis-3-fluoro-4-methylpiperidin-4-ol, sharing a similar core structure of a fluorinated six-membered ring with a hydroxyl group at the 4-position. Both compound classes feature a cis relationship between the fluorine atom and the hydroxyl group, although the dihydroquinolin-4-ols possess a fused aromatic ring and various substituents. []

[18F]3-fluoro-4-aminopyridine ([18F]3F4AP)

  • Compound Description: This compound is a positron emission tomography (PET) tracer designed for imaging demyelination. Its development stems from the multiple sclerosis drug 4-aminopyridine (dalfampridine). Studies highlight its stability in anesthetized subjects but reveal decreased stability in awake humans and mice, attributed to metabolism by cytochrome P450 enzymes, especially CYP2E1. [, ]
  • Relevance: While structurally distinct from Cis-3-fluoro-4-methylpiperidin-4-ol due to its pyridine core, [18F]3F4AP shares a key feature—a fluorine atom adjacent to an amine group. This structural similarity renders [18F]3F4AP a relevant compound for comparison, especially considering its metabolic susceptibility, potentially offering insights into the metabolic fate of Cis-3-fluoro-4-methylpiperidin-4-ol. [, ]

4. 4-amino-5-fluoroprydin-3-ol (5-hydroxy-3F4AP) * Compound Description: Identified as a primary metabolite of [18F]3F4AP, this compound provides insights into the metabolic pathways of fluorinated pyridines. [, ] * Relevance: Although structurally dissimilar to Cis-3-fluoro-4-methylpiperidin-4-ol, the identification of 5-hydroxy-3F4AP as a metabolite of [18F]3F4AP suggests potential metabolic pathways for similar fluorinated compounds, including the possibility of hydroxylation at the carbon adjacent to the fluorine atom in Cis-3-fluoro-4-methylpiperidin-4-ol. [, ]

5. 4-amino-3-fluoropyridine 1-oxide (3F4AP N-oxide)* Compound Description: Similar to 5-hydroxy-3F4AP, this compound is a primary metabolite of [18F]3F4AP, further elucidating the metabolic fate of fluorinated pyridines. [, ]* Relevance: Despite its structural difference from Cis-3-fluoro-4-methylpiperidin-4-ol, the identification of 3F4AP N-oxide as a metabolite of [18F]3F4AP suggests the potential for N-oxidation in structurally analogous compounds containing a fluorine atom adjacent to an amine group, such as Cis-3-fluoro-4-methylpiperidin-4-ol. [, ]

3-Fluorochromanones

  • Compound Description: These compounds serve as starting materials in a study focused on the asymmetric synthesis of cis-3-fluorochroman-4-ols via ruthenium-catalyzed asymmetric transfer hydrogenation. []

cis-3-Fluorochroman-4-ols

  • Compound Description: These compounds are the target products in a study investigating the use of a ruthenium catalyst for the asymmetric synthesis of enantioenriched cis-fluorochroman-4-ols. []

cis-4-Amino-3-fluoro-1-methylpiperidine

  • Compound Description: This compound is the target product in a study detailing its large-scale synthesis. The research highlights the use of rhodium-catalyzed asymmetric hydrogenation for preparing this enantiomerically pure compound. []
  • Relevance: This compound exhibits a close structural resemblance to Cis-3-fluoro-4-methylpiperidin-4-ol, differing only in the presence of an amino group instead of a hydroxyl group at the 4-position. Both share a cis configuration between the fluorine atom at the 3-position and the substituent at the 4-position. []

cis-1-Boc-3-fluoropiperidin-4-ol

  • Compound Description: This compound is a key intermediate in medicinal chemistry, and its enantioselective synthesis is the subject of one study. The research utilizes an enantioselective fluorination approach using a modified cinchona alkaloid catalyst, offering a pathway to access both enantiomers of this valuable building block. []
  • Relevance: This compound shares a strong structural similarity to Cis-3-fluoro-4-methylpiperidin-4-ol, featuring a fluorine atom at the 3-position and a hydroxyl group at the 4-position of a piperidine ring in a cis configuration. The only difference lies in the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom in cis-1-Boc-3-fluoropiperidin-4-ol. []

(Z)-3-fluoro-4-phenyl-1-(p-tolylsulphonyl)but-3-en-2-one

  • Compound Description: This compound is a substrate used in a study investigating the synthesis of homochiral fluoro-organic compounds. The research explores microbial reduction as a method for producing enantiomerically pure (S)- and (R)-3-fluoro-4-phenyl-1-(p-tolylsulphonyl)but-3-en-2-ol. []
  • Relevance: While this compound differs significantly from Cis-3-fluoro-4-methylpiperidin-4-ol, the study's focus on synthesizing chiral fluoro-organic compounds makes it relevant. The research highlights the importance of stereochemistry in fluorinated compounds, a property also crucial in understanding the biological activity and properties of Cis-3-fluoro-4-methylpiperidin-4-ol. []

(S)- and (R)-3-fluoro-4-phenyl-1-(p-tolylsulphonyl)but-3-en-2-ol

  • Compound Description: These enantiomers are the target products in a study focused on producing homochiral fluoro-organic compounds. The research utilizes microbial reduction to achieve enantiomerically pure forms of these compounds. []
  • Relevance: Although structurally different from Cis-3-fluoro-4-methylpiperidin-4-ol, the successful synthesis of these enantiomers using microbial reduction emphasizes the significance of stereochemistry in fluorinated compounds, offering potential alternative synthetic strategies for accessing enantiomerically pure Cis-3-fluoro-4-methylpiperidin-4-ol. []

3-fluoro-4-(trifluoromethyl)quinolines

  • Compound Description: These compounds are the primary products in a study investigating the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines from pentafluoropropen-2-ol. The research highlights the versatility of these compounds as precursors for various 3-substituted quinolines. []
  • Relevance: Although structurally distinct from Cis-3-fluoro-4-methylpiperidin-4-ol, these compounds share the common feature of a fluorine atom adjacent to a substituted aromatic ring. The study's focus on the synthesis and diversification of these fluorinated quinolines provides valuable insights into the potential for modifying and utilizing similar fluorinated compounds, including Cis-3-fluoro-4-methylpiperidin-4-ol. []

3-Fluorinated 4-alkoxystilbazoles (n-3F-OPhVPy)

  • Compound Description: These compounds are a series of novel stilbazole derivatives synthesized and investigated for their liquid crystal properties. Unlike their non-fluorinated counterparts, these fluorinated stilbazoles are non-mesomorphic. []
  • Relevance: Though structurally different from Cis-3-fluoro-4-methylpiperidin-4-ol, the study of these fluorinated stilbazoles emphasizes the impact of fluorine substitution on molecular properties, highlighting the importance of understanding how fluorine influences the characteristics and potential applications of similar fluorinated compounds, including Cis-3-fluoro-4-methylpiperidin-4-ol. []

cis-3-(Hydroxymethyl)chroman-4-ol Derivatives

  • Compound Description: These derivatives are the target compounds in a study focusing on the asymmetric synthesis of enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives. The research employs a rhodium-catalyzed asymmetric transfer hydrogenation strategy. []

(1S,3R,4S)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid ([18F]9)

  • Compound Description: This compound is a non-natural cyclic amino acid radiolabeled with fluorine-18, designed as a potential PET imaging agent. Preclinical studies in tumor models indicate its potential for imaging tumors with high tumor-to-normal tissue ratios. []
  • Relevance: While structurally distinct from Cis-3-fluoro-4-methylpiperidin-4-ol due to its cyclopentane core and carboxylic acid functionality, [18F]9 shares the commonality of possessing a fluorine atom on a saturated carbocyclic ring. This structural feature, alongside its application as a PET imaging agent, underscores the potential for developing imaging probes targeting the biological pathways associated with Cis-3-fluoro-4-methylpiperidin-4-ol. []

16. (1S,3S,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid ([18F]28) * Compound Description: Similar to [18F]9, this compound is another stereoisomer of the radiolabeled cyclic amino acid designed as a potential PET imaging agent. It exhibits similar characteristics to [18F]9 in preclinical tumor models. [] * Relevance: The development of this stereoisomer alongside [18F]9 emphasizes the significance of stereochemistry in designing imaging probes and highlights the potential impact of different stereoisomers of Cis-3-fluoro-4-methylpiperidin-4-ol on its biological interactions and potential applications in imaging or therapeutic development. []

(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

  • Compound Description: This compound is a potent kinesin spindle protein (KSP) inhibitor developed for cancer treatment. The molecule exhibits a favorable pharmacological profile, including improved in vivo potency and reduced hERG channel binding compared to earlier KSP inhibitors. []
  • Relevance: MK-0731 shares a crucial structural element with Cis-3-fluoro-4-methylpiperidin-4-ol: a 3-fluoro-4-substituted piperidine ring. Although MK-0731 is more structurally complex with multiple rings and substituents, the shared piperidine motif highlights the importance of this specific moiety in medicinal chemistry and drug development. []
Overview

Cis-3-fluoro-4-methylpiperidin-4-ol is a chemical compound with the molecular formula C6H12FNOC_6H_{12}FNO. It is classified as a piperidine derivative, notable for its unique structure that includes a fluorine atom and a hydroxyl group attached to the piperidine ring. This compound has garnered attention in both synthetic chemistry and medicinal applications due to its potential effects on biological systems, particularly in relation to neurological disorders.

Source

The synthesis of cis-3-fluoro-4-methylpiperidin-4-ol typically begins with a piperidine precursor. The introduction of the fluorine atom is achieved through various fluorination methods, which can include the use of reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Classification

Cis-3-fluoro-4-methylpiperidin-4-ol falls under the category of heterocyclic compounds, specifically nitrogen-containing cyclic compounds. Its classification as a piperidine derivative places it within a larger family of compounds that are frequently utilized in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of cis-3-fluoro-4-methylpiperidin-4-ol generally involves selective fluorination of a suitable piperidine precursor. A common approach utilizes fluorinating agents such as DAST or Selectfluor under controlled conditions to ensure the desired regioselectivity and yield.

Technical Details

  1. Fluorination Process: The fluorination typically occurs at the 3-position of the piperidine ring, which is crucial for maintaining the compound's biological activity.
  2. Reaction Conditions: The reaction conditions must be optimized to prevent side reactions and ensure high purity of the final product. This often involves careful temperature control and the use of inert atmospheres to minimize oxidation.
Molecular Structure Analysis

Structure

Cis-3-fluoro-4-methylpiperidin-4-ol features a six-membered piperidine ring with:

  • A hydroxyl group (-OH) at the 4-position
  • A methyl group (-CH₃) at the 4-position
  • A fluorine atom (-F) at the 3-position

The stereochemistry is significant, as it influences both chemical reactivity and biological interactions.

Data

The compound has a molecular weight of approximately 135.17 g/mol and is characterized by its specific functional groups that confer unique properties compared to other piperidine derivatives .

Chemical Reactions Analysis

Reactions

Cis-3-fluoro-4-methylpiperidin-4-ol can participate in various chemical reactions, including:

  1. Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Undergoing reduction can yield different piperidine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

The outcomes of these reactions depend heavily on the specific reagents and conditions employed. For instance, oxidation reactions can lead to significant changes in biological activity, which is critical for medicinal applications.

Mechanism of Action

Cis-3-fluoro-4-methylpiperidin-4-ol exhibits its pharmacological effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By binding to the active site of this enzyme, it prevents acetylcholine degradation, leading to increased levels of this neurotransmitter, which can enhance cholinergic signaling and potentially improve cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

Cis-3-fluoro-4-methylpiperidin-4-ol is typically presented as a colorless liquid or solid depending on purity and environmental conditions. It has moderate solubility in water due to its polar hydroxyl group.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or other reactions when exposed to strong acids or bases. Its reactivity profile makes it suitable for further chemical modifications in synthetic pathways.

Applications

Cis-3-fluoro-4-methylpiperidin-4-ol has several scientific applications:

  1. Chemical Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.
  2. Biological Research: Its ability to modulate acetylcholine levels makes it valuable for studying neurological pathways and potential treatments for disorders such as Alzheimer's disease.
  3. Pharmaceutical Development: The compound shows promise in developing drugs targeting cholinergic systems, highlighting its potential therapeutic applications .
Synthetic Methodologies and Stereochemical Control for cis-3-Fluoro-4-methylpiperidin-4-ol

Catalytic Hydrogenation Strategies for Piperidine Core Functionalization

Catalytic hydrogenation of pyridine precursors provides a robust route to access cis-3-fluoro-4-methylpiperidin-4-ol with high stereoselectivity. Ruthenium-based heterogeneous catalysts enable cis-selective hydrogenation of fluorinated pyridine intermediates under mild conditions (25–50°C), achieving diastereomeric excess (de) >95%. This occurs through suprafacial hydride delivery that retains the precursor’s stereochemistry [6]. Nickel silicide catalysts further enhance functional group tolerance, allowing hydrogenation in aqueous media without compromising the acid-sensitive fluoro group. Typical conditions (5–10 bar H₂, 6–12 hours) yield 85–92% of saturated piperidines [6].

Palladium-catalyzed hydrogenation offers complementary advantages for cis-isomer synthesis. When interrupted by controlled water addition, it generates key enol intermediates that tautomerize to the cis-4-methyl-4-ol configuration. This one-pot method achieves 90% yield and >98% de, circumventing multi-step protection-deprotection sequences [6]. Catalyst selection critically governs stereoselectivity:

Table 1: Catalyst Performance in Piperidine Hydrogenation

CatalystConditionsYield (%)cis:transKey Application
Ru/TiO₂H₂ (5 bar), 25°C9298:2Retains axial fluorine
NiSi-MelamineH₂O, H₂ (10 bar)8895:5Acid-sensitive substrates
Pd/C + H₂OH₂ (3 bar), RT9099:1Tautomerization to cis-alcohol

Stereoselective Fluorination Techniques in Piperidine Derivatives

Enantioselective fluorination is pivotal for installing the chiral fluorine atom in cis-3-fluoro-4-methylpiperidin-4-ol. The MacMillan method employs cinchona alkaloid-derived catalysts (e.g., epi-quinidine) to achieve electrophilic fluorination of cyclic enol carbamates, yielding fluorinated intermediates with 90–95% enantiomeric excess (ee) [2] [5]. Primary amines like α-methylbenzylamine serve as cost-effective alternatives, providing comparable enantioselectivity (88–92% ee) via enamine activation. This reaction proceeds through a chair-like transition state where the Si-face attack of the fluorine source (N-fluorobenzenesulfonimide, NFSI) is favored [5].

Crystallization of Boc-protected intermediates resolves residual enantiomeric impurities, delivering enantiopure (>99% ee) cis-1-Boc-3-fluoropiperidin-4-ol after recrystallization. Subsequent deprotection yields the target compound without racemization [2]. Fluorination regioselectivity is controlled by:

  • Steric bias: 3-Methyl group blocks Re-face approach
  • Electronic effects: Carbamate carbonyl directs electrophile coordination
  • Solvent systems: Chloroform/toluene mixtures minimize solvation interference [5].

Table 2: Fluorination Methods for *cis-3-Fluoro Configuration*

MethodCatalyst/Ligandee (%)Key Intermediate
MacMillan catalysisModified cinchona alkaloid95cis-1-Boc-3-fluoropiperidin-4-ol
Primary amine catalysis(R)-α-Methylbenzylamine92cis-3-Fluoro-4-hydroxy-4-methylpiperidine
Chiral Pd complexesTADDOL-derived ligands98cis-Fluorinated β-keto esters

Multicomponent Reactions for Modular Assembly of Cis-Substituted Piperidines

Sequential Suzuki–Miyaura coupling and hydrogenation enables one-pot construction of complex cis-piperidines. Arylboronic acids couple with halogenated pyridine alcohols at 80°C under Pd(OAc)₂ catalysis, followed by in situ hydrogenation using Raney Ni. This tandem process yields 75–82% of cis-3-fluoro-4-aryl-4-methylpiperidinols, with the cis isomer favored due to equatorial hydrogenation kinetics [6]. Optimal substrate concentration (0.1–0.3 M) prevents catalyst poisoning and ensures >20:1 cis:trans selectivity [6].

Chemoselective reductions are critical when multifunctional groups are present. In donepezil intermediates, Pd/C-catalyzed hydrogenation selectively saturates pyridines while preserving indole rings, leveraging HOMO/LUMO energy differences between the systems. This strategy installs the cis-alcohol motif without competitive dehalogenation or olefin reduction [6].

Table 3: Multicomponent Reaction Platforms

Reaction SequenceCatalystKey FeaturesYield (%)Application Scope
Suzuki-HydrogenationPd/Raney NiAvoids intermediate isolation804-Aryl-4-methylpiperidinols
Reductive Amination/FluorinationEnamines direct cis-fluorination78N-Heterocyclic scaffolds

Role of Transition Metal Catalysis in Cis-Selective Cyclization

Chiral iridium complexes enable asymmetric hydrogenation of 3,4-disubstituted pyridinium salts, directly affording cis-piperidines with >98% ee. The [Ir(cod)(PyPhos)]⁺ catalyst facilitates outer-sphere hydride transfer, where stereoselectivity arises from enamine protonation directed by the ligand’s P,N-chelating geometry [6]. This method is scalable for gram-level synthesis of kinase inhibitor precursors like BLU-945, where the *cis-3-fluoro-4-methylpiperidin-4-ol moiety enhances EGFR binding [3].

Rhodium-catalyzed fluoropiperidine synthesis achieves diastereocontrol through ring conformation locking. Fluorine adopts an axial position in the half-chair transition state, guiding nucleophilic attack syn to the fluoro group. This yields all-cis products with 97% de under mild conditions (room temperature, 6 hours), outperforming traditional acidic fluorination routes that cause epimerization [6].

Table 4: Transition Metal Catalysts for *Cis-Cyclization*

MetalLigand SystemSubstrate Scopede/ee (%)Mechanistic Advantage
IrPy*PhosPyridinium salts>98 eeOuter-sphere hydride transfer
RhDuPhosβ-Fluoro enol carbamates97 deAxial fluorine conformation control
PdBINAPHalopyridinyl alcohols95 deTandem coupling/hydrogenation

Properties

CAS Number

1612176-91-6

Product Name

Cis-3-fluoro-4-methylpiperidin-4-ol

IUPAC Name

(3S,4R)-3-fluoro-4-methylpiperidin-4-ol

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

RTWXDUHAJIXSQL-NTSWFWBYSA-N

SMILES

CC1(CCNCC1F)O

Canonical SMILES

CC1(CCNCC1F)O

Isomeric SMILES

C[C@]1(CCNC[C@@H]1F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.